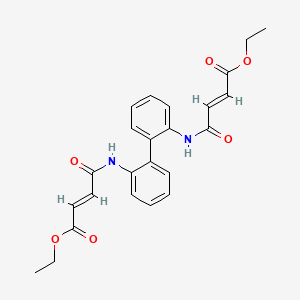![molecular formula C18H13FN4 B5357287 3-[3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5357287.png)
3-[3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with 2-methyl-3-oxobutanoate to form the pyrazole ring, followed by cyclization with 2-chloropyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: Exhibits similar anticancer activities
Uniqueness
3-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c1-12-17(13-4-6-15(19)7-5-13)18-21-10-8-16(23(18)22-12)14-3-2-9-20-11-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCOPDWGDRFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]butanamide](/img/structure/B5357222.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)(methyl)amino]nicotinamide](/img/structure/B5357223.png)

![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)
![2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B5357250.png)
![N-(2,5-DICHLOROPHENYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5357265.png)
![N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5357270.png)
![N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5357274.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)benzenesulfonamide](/img/structure/B5357277.png)

![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5357285.png)
![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)
![4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5357293.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5357306.png)
